

In-Depth Technical Guide: Fmoc-3-Me-Glu(OtBu)-OH

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Compound of Interest		
Compound Name:	Fmoc-3-Me-Glu(OtBu)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-3-Me-Glu(OtBu)-OH**, a crucial amino acid derivative for peptide synthesis. It covers its physicochemical properties, applications in research and drug development, and detailed protocols for its use.

Core Compound Data

Fmoc-3-Me-Glu(OtBu)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the α -amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The additional methyl group at the 3-position provides conformational constraints and can influence the biological activity and metabolic stability of the resulting peptide.

A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Weight	439.50 g/mol	[1]
Molecular Formula	C25H29NO6	[1]
Appearance	White to off-white powder	
Storage	Store at ≤ -4 °C	[2]



Applications in Research and Drug Development

The primary application of **Fmoc-3-Me-Glu(OtBu)-OH** is as a building block in the synthesis of peptides. Its parent compound, Fmoc-Glu(OtBu)-OH, is indispensable for introducing glutamic acid residues into peptide chains, which is critical for the function of many bioactive peptides.[3] [4] These peptides are investigated as therapeutic agents for a wide range of diseases, including cancer, diabetes, and autoimmune disorders.[5]

The incorporation of **Fmoc-3-Me-Glu(OtBu)-OH** allows for the creation of modified peptides with potentially enhanced pharmacological properties. The 3-methyl group can:

- Improve Metabolic Stability: By sterically hindering enzymatic degradation.
- Enhance Receptor Binding Affinity: By locking the peptide into a more favorable conformation for receptor interaction.
- Modulate Selectivity: By altering the peptide's interaction profile with different biological targets.

This makes it a valuable tool in drug discovery for developing more stable and potent peptide-based therapeutics, vaccines, and diagnostics.[3][5]

Experimental Protocols

The following is a standard protocol for the incorporation of **Fmoc-3-Me-Glu(OtBu)-OH** into a peptide chain using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Materials

- Resin (e.g., Rink Amide resin)
- Fmoc-3-Me-Glu(OtBu)-OH
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Coupling agent (e.g., HBTU, HATU)



- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
- Cold diethyl ether

Methodology

- Resin Swelling: Swell the synthesis resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]
 - Wash the resin thoroughly with DMF to remove residual piperidine.[6]
- Coupling of Fmoc-3-Me-Glu(OtBu)-OH:
 - In a separate vessel, dissolve Fmoc-3-Me-Glu(OtBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU; 3-5 equivalents) in DMF.[6]
 - Add a base, such as DIPEA (6-10 equivalents), to the solution to activate the amino acid.
 [6]
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[6]
 - Monitor the reaction for completion using a qualitative method like the Kaiser test. [6]
- Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.[6]
- Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

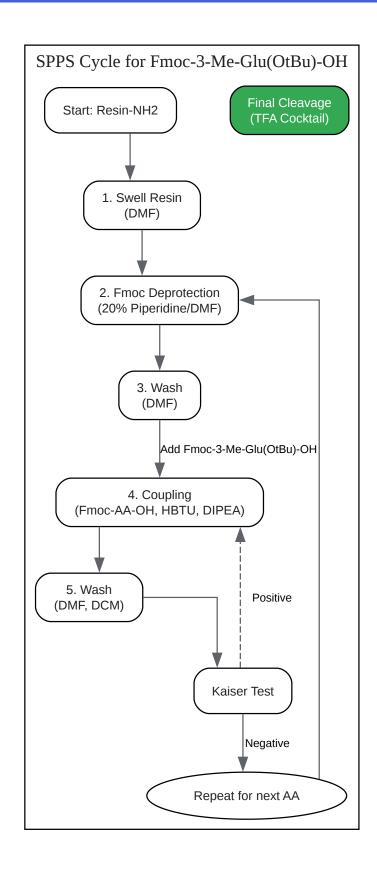


- · Final Cleavage and Deprotection:
 - Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).
 - The t-butyl cations formed during cleavage can lead to side reactions. It is recommended to use scavengers (e.g., triisopropylsilane (TIS), water) in the cleavage cocktail to prevent this.[7]
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.
 [4]
 - Collect the peptide pellet by centrifugation.
 - Wash the pellet with cold diethyl ether to remove remaining scavengers and by-products.
 [4]
 - Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for peptide synthesis and the general logic of using protected amino acids.

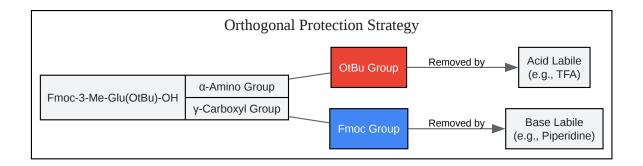




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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.





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Caption: Protection Scheme for Fmoc-3-Me-Glu(OtBu)-OH.

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